molecular formula C26H41NO5 B1231914 7-Oxoglycochenodeoxycholic acid CAS No. 75808-00-3

7-Oxoglycochenodeoxycholic acid

Cat. No.: B1231914
CAS No.: 75808-00-3
M. Wt: 447.6 g/mol
InChI Key: MOZIKWXTNVWDAB-JPNWVCBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxoglycochenodeoxycholic acid (7-oxo-GCDCA) is a glycine-conjugated bile acid derivative characterized by a 7-keto group on its steroidal backbone. It plays a critical role in steroid metabolism, particularly as a substrate for enzymes like 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSDH1) . Structural studies reveal that 7-oxo-GCDCA binds to 7α-HSDH in a ternary complex with NADH, inducing a closed conformation of the enzyme’s active site, which is essential for catalysis . This compound is also implicated in the redox balance of oxysterols, influencing cellular signaling and metabolic pathways .

Properties

CAS No.

75808-00-3

Molecular Formula

C26H41NO5

Molecular Weight

447.6 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H41NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-20,24,28H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,24+,25+,26-/m1/s1

InChI Key

MOZIKWXTNVWDAB-JPNWVCBHSA-N

SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C

Synonyms

7-oxo-GCGCA
7-oxoglycochenodeoxycholic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 7-oxo-GCDCA with structurally related bile acids:

Compound Structure Key Functional Groups Enzymatic Interactions Biological Role
7-Oxoglycochenodeoxycholic acid Glycine-conjugated, 3α,7α-dihydroxy-7-keto-5β-cholan-24-oic acid 7-keto, glycine amide Substrate for 7α-HSDH and 11β-HSDH1; stabilizes ternary enzyme complexes Modulates oxysterol balance; involved in steroid metabolism
Glycochenodeoxycholic acid Glycine-conjugated, 3α,7α-dihydroxy-5β-cholan-24-oic acid 3α,7α-dihydroxy, glycine amide Precursor for 7-oxo-GCDCA; ligand for nuclear receptors (e.g., FXR) Bile acid homeostasis; cholesterol solubilization
7-Ketodeoxycholic acid 3α,12α-dihydroxy-7-keto-5β-cholan-24-oic acid 3α,12α-dihydroxy, 7-keto Degradation product of cholic acid by gut microbiota; not conjugated Biomarker for microbial bile acid metabolism; potential role in inflammation
Deoxycholic acid 3α,12α-dihydroxy-5β-cholan-24-oic acid 3α,12α-dihydroxy Substrate for 7α-HSDH; synthesized from cholic acid in the intestine Emulsifies dietary fats; regulates apoptosis in cancer cells
Ursodeoxycholic acid 3α,7β-dihydroxy-5β-cholan-24-oic acid 3α,7β-dihydroxy Substrate for 7α-HSDH; synthesized via stereoselective reduction of 7-ketolithocholic acid Hepatoprotective agent; treats cholestatic liver diseases

Key Research Findings

Enzymatic Specificity :

  • 7-oxo-GCDCA uniquely stabilizes the closed conformation of 7α-HSDH through hydrogen bonding with catalytic residues (Tyr159, Lys163, Ser146), enabling efficient dehydrogenation . In contrast, unconjugated 7-ketodeoxycholic acid lacks the glycine moiety, reducing its affinity for 7α-HSDH .
  • 11β-HSDH1 exhibits distinct substrate orientation for 7-oxo-GCDCA compared to other 7-oxysterols, favoring interactions with the A-ring over the D-ring .

Metabolic Pathways: 7-oxo-GCDCA is synthesized via glycine conjugation of chenodeoxycholic acid followed by oxidation at position 7 . In contrast, ursodeoxycholic acid is produced by stereoselective reduction of 7-ketolithocholic acid, a process enhanced by aprotic solvents .

7-Ketodeoxycholic acid is a microbial metabolite linked to gut dysbiosis and inflammatory bowel disease, whereas 7-oxo-GCDCA is primarily hepatobiliary in origin .

Data Table: Physicochemical Properties

Property 7-Oxoglycochenodeoxycholic acid 7-Ketodeoxycholic acid Ursodeoxycholic acid
Molecular Formula C₂₆H₄₁NO₆ C₂₄H₃₈O₅ C₂₄H₄₀O₄
Molecular Weight (g/mol) 463.61 406.56 392.57
Solubility Soluble in polar aprotic solvents Soluble in chloroform, DMSO Soluble in ethanol, DMSO
CAS Number 36258-33-0 911-40-0 128-13-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Oxoglycochenodeoxycholic acid
Reactant of Route 2
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